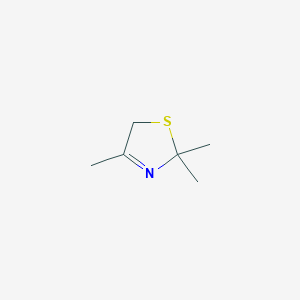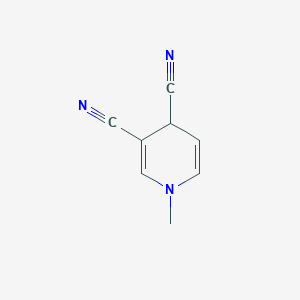
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Descripción general
Descripción
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Also known as 10-oxo-4,6-decadiyn-1-ol, this compound is a member of the enyne family, which is a class of organic compounds that contain both double and triple bonds in their carbon-carbon chains. In
Aplicaciones Científicas De Investigación
Food Chemistry and Quality Analysis : A study by Czepa and Hofmann (2004) explored the influence of specific bisacetylenic oxylipins, similar in structure to (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, on the bitter off-taste in carrots and carrot products. This research developed analytical procedures for accurate quantitation of these compounds, demonstrating their significance in food quality evaluation (Czepa & Hofmann, 2004).
Chemical Reactions and Catalysts : Grubbs and Hoppin (1977) investigated the metathesis of deca-2,8-diene with various catalysts, focusing on the initial product formation and reaction mechanisms. This study contributes to understanding the catalytic processes involving compounds like this compound (Grubbs & Hoppin, 1977).
Medicinal Chemistry : A 2020 study by Nur et al. examined the inhibition of cholesteryl ester synthesis by polyacetylenes similar to this compound. This research offers insights into potential medicinal applications of such compounds in regulating cholesterol levels (Nur et al., 2020).
Phytochemistry and Larvicidal Activity : Research by Simas et al. (2013) identified acetylenic compounds, structurally related to this compound, in Acmella oleracea. These compounds displayed larvicidal activity against Aedes aegypti larvae, suggesting potential applications in mosquito control (Simas et al., 2013).
Biological Activity and Toxicology : Pacciaroni et al. (2000) studied the bioactivity of alkenynes similar to this compound in Conyza albida. They found these compounds to exhibit toxicity in bioassays and moderate inhibitory activity against human topoisomerase I, highlighting their potential biological and pharmacological significance (Pacciaroni et al., 2000).
Propiedades
IUPAC Name |
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZYQGMNWZGRPO-VHYPUYLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
505-98-6 | |
| Record name | 2,8-Decadiene-4,6-diyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





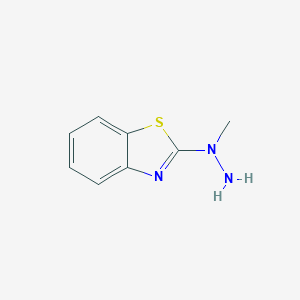
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
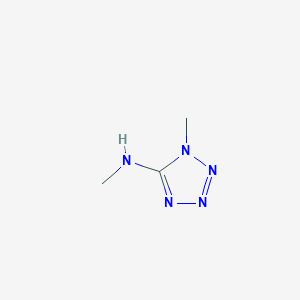




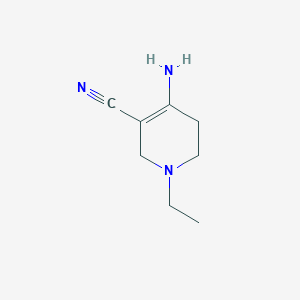
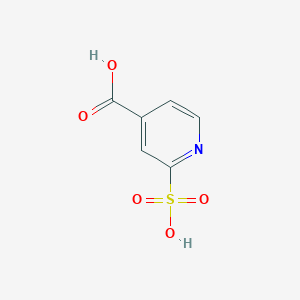
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
